molecular formula C22H21NO7 B2629770 Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate CAS No. 890613-33-9

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate

Cat. No.: B2629770
CAS No.: 890613-33-9
M. Wt: 411.41
InChI Key: CFOLHSFRPKVXFV-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is a complex organic compound that features a benzoate core with multiple functional groups, including methoxy, phenoxymethyl, and furan carboxamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoate core: This can be achieved through the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Amidation reaction: The amine is then reacted with 2-(phenoxymethyl)furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the esterification and reduction steps, as well as the development of more efficient catalysts and coupling agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxymethyl derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with a nitro group instead of the amide group.

    Methyl 4,5-dimethoxybenzoate: Lacks the furan and phenoxymethyl groups.

    Phenoxymethylfuran derivatives: Compounds with similar furan and phenoxymethyl groups but different core structures.

Uniqueness

Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and phenoxymethyl groups allows for diverse chemical reactivity, while the furan carboxamido group provides potential for biological activity.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(phenoxymethyl)furan-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-18-11-16(22(25)28-3)17(12-19(18)27-2)23-21(24)15-9-10-29-20(15)13-30-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLHSFRPKVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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